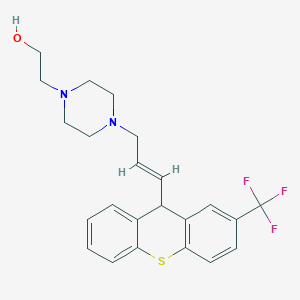

2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol

Descripción general

Descripción

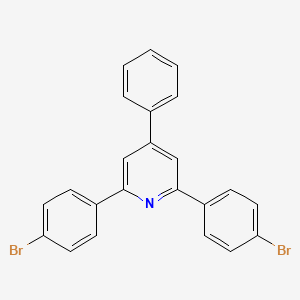

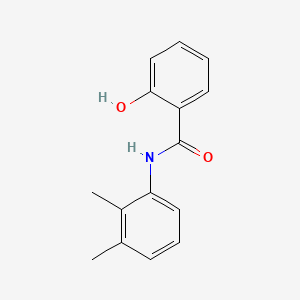

This compound is a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

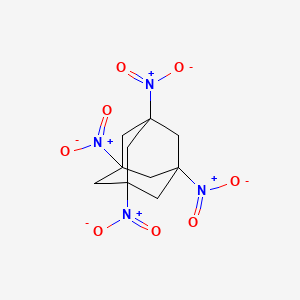

The molecular structure of this compound includes a piperazine ring attached to a thioxanthen-9-yl group . The molecular formula is C23H27Cl2F3N2OS .Chemical Reactions Analysis

The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

- Synthesis of Similar Compounds : Compounds structurally related to 2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol have been synthesized and characterized, providing insights into technological parameters like raw material ratio, reaction time, and temperature optimization (Wang Jin-peng, 2013).

Molecular Structure and Crystallography

- Structural Analysis : Studies involving similar molecules have detailed their molecular and crystal structures, including conformational aspects of the piperazinediium ring and the 9H-thioxanthene unit (M. S. Siddegowda et al., 2011).

Potential Therapeutic Applications

- Antifungal Properties : Novel compounds with structural similarities have shown potential as antifungal agents. Their solubility in various solvents and thermodynamic properties have been examined, suggesting potential pharmaceutical applications (T. Volkova et al., 2020).

- Antitumor Activity : Piperazine-based compounds have demonstrated effects on tumor DNA methylation processes in vitro, highlighting their potential utility in cancer research (N. Hakobyan et al., 2020).

Chemical Transformations and Synthesis

- Transformation to Functionalized Molecules : Research has focused on transforming similar compounds into functionalized piperazines and other structures, which can be critical in developing new pharmaceuticals or chemical agents (Stijn Dekeukeleire et al., 2012).

Miscellaneous Applications

- Catalysis and Chemical Reactions : Some studies have explored how related compounds can participate in catalytic processes and chemical reactions, indicating their utility in synthetic chemistry (Thomas H. West, 2021).

Direcciones Futuras

Mecanismo De Acción

- Flupentixol primarily targets dopamine receptors . It acts as an antagonist at both D1 and D2 dopamine receptors with equal affinities .

- The antidepressant effects at lower doses are not fully understood but may involve preferential binding to D2 autoreceptors , resulting in increased postsynaptic activation via higher dopamine levels .

- Impact on Bioavailability : The long-acting injection formulation enhances compliance in patients with schizophrenia .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

Propiedades

IUPAC Name |

2-[4-[(E)-3-[2-(trifluoromethyl)-9H-thioxanthen-9-yl]prop-2-enyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-8,16,18,29H,9-15H2/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXLBFKUNCJTDP-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC=CC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCO)C/C=C/C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-yl)allyl)piperazin-1-yl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Aminopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid](/img/structure/B3330810.png)

![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]](/img/structure/B3330880.png)